N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyrazoloquinazoline core, and an acetylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of aryl methyl ketones with malononitrile and 5-aminopyrazoles, mediated by iodine (I2) under controlled conditions . This method allows for the construction of the pyrazoloquinazoline core with high efficiency and compatibility with various substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidation reactions, forming trifluoromethylated radicals.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The acetylphenyl and pyrazoloquinazoline moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium persulfate (K2S2O8), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazoloquinazoline core may interact with nucleic acids or proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activities.
Trifluoromethylated aromatics: Compounds with trifluoromethyl groups often display enhanced stability and unique reactivity, making them valuable in various applications.
Uniqueness
N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is unique due to its combination of a trifluoromethyl group, a pyrazoloquinazoline core, and an acetylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H17F3N4O2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C24H17F3N4O2/c1-13(32)15-6-4-7-16(11-15)28-23(33)19-12-20-29-21-17-8-3-2-5-14(17)9-10-18(21)22(24(25,26)27)31(20)30-19/h2-8,11-12H,9-10H2,1H3,(H,28,33) |
InChI Key |
FOTDKQAKFGDBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.